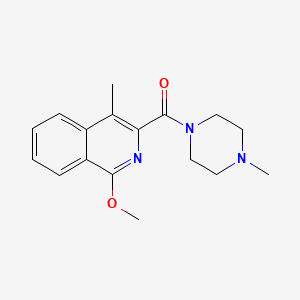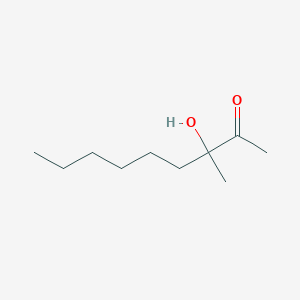
3-Hydroxy-3-methylnonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methylnonan-2-one is an organic compound with the molecular formula C10H20O2 It is a branched hydrocarbon with a hydroxyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylnonan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 3-methylbutanal and 2-nonanone in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbon-carbon bond between the aldehyde and ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sodium hydroxide or potassium hydroxide can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Formation of 3-methylnonan-2-one or 3-methylnonanoic acid.
Reduction: Formation of 3-hydroxy-3-methylnonanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methylnonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylnonan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to act as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
- 3-Hydroxy-3-methylhexan-2-one
- 3-Hydroxy-3-methylheptan-2-one
- 3-Hydroxy-3-methyloctan-2-one
Comparison: 3-Hydroxy-3-methylnonan-2-one is unique due to its longer carbon chain, which can influence its physical properties such as boiling point and solubility. The presence of both hydroxyl and ketone functional groups also provides versatility in its chemical reactivity compared to similar compounds with only one functional group.
Properties
CAS No. |
88630-72-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-hydroxy-3-methylnonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(3,12)9(2)11/h12H,4-8H2,1-3H3 |
InChI Key |
JAFFMNXWRHEYBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


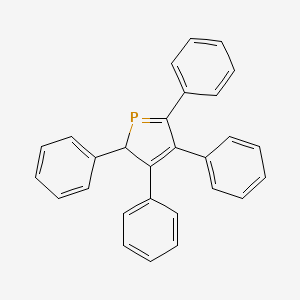
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
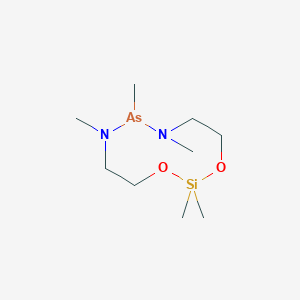
![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
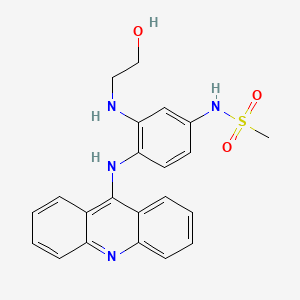

![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
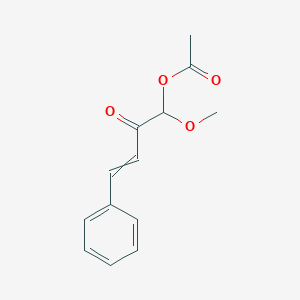
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
